molecular formula C15H11NO5 B097061 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid CAS No. 19368-08-2

2-[(2-carboxyphenyl)carbamoyl]benzoic Acid

Cat. No. B097061
CAS RN: 19368-08-2
M. Wt: 285.25 g/mol
InChI Key: HZSXOMSYRGNSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-carboxyphenyl)carbamoyl]benzoic Acid, commonly known as CBDA, is a naturally occurring compound found in the cannabis plant. CBDA is a precursor to cannabidiol (CBD), which is known for its therapeutic properties. CBDA has gained attention in recent years due to its potential therapeutic applications, including anti-inflammatory, antiemetic, and anticonvulsant effects.

Mechanism Of Action

The exact mechanism of action of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is not fully understood, but it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex system of receptors and neurotransmitters that regulate various physiological processes, including pain, inflammation, and mood. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is thought to interact with the ECS by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Biochemical And Physiological Effects

2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been found to have various biochemical and physiological effects. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has also been shown to have analgesic effects, which may be useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has several advantages for lab experiments. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has a relatively low toxicity, which makes it safer to use in lab experiments. However, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has several limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. One area of research is the development of novel delivery methods for 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA, such as liposomal formulations or nanoemulsions. Another area of research is the investigation of the potential synergistic effects of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA with other cannabinoids or drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA and its potential therapeutic applications.

Synthesis Methods

2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA can be synthesized from cannabigerolic acid (CBGA) through a process called decarboxylation. CBGA is the precursor to three major cannabinoids, including THC, 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid, and 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. Decarboxylation involves heating CBGA at high temperatures to remove the carboxylic acid group, resulting in 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA can also be extracted from the raw cannabis plant using various extraction methods, including solvent extraction, supercritical CO2 extraction, and steam distillation.

Scientific Research Applications

2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been the subject of numerous scientific studies, and its potential therapeutic applications have been investigated in various preclinical and clinical studies. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has also been found to have antiemetic effects, which may be beneficial in the treatment of nausea and vomiting associated with chemotherapy. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.

properties

CAS RN

19368-08-2

Product Name

2-[(2-carboxyphenyl)carbamoyl]benzoic Acid

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

2-[(2-carboxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H11NO5/c17-13(9-5-1-2-6-10(9)14(18)19)16-12-8-4-3-7-11(12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

HZSXOMSYRGNSJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

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